molecular formula C10H20O2 B12097424 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol

Cat. No.: B12097424
M. Wt: 172.26 g/mol
InChI Key: JVPMKBOSVPHPGQ-UHFFFAOYSA-N
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Description

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol is an organic compound with a unique structure that includes a cyclobutane ring substituted with a tert-butoxy group and two methyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol typically involves the reaction of tert-butyl alcohol with a suitable cyclobutane derivative. One common method is the reaction of tert-butyl alcohol with 2,2-dimethylcyclobutanone in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol involves its interaction with various molecular targets and pathways. The tert-butoxy group can act as a protecting group, influencing the reactivity and stability of the compound. The cyclobutane ring provides a rigid framework that can affect the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-ol is unique due to the combination of a tert-butoxy group and a cyclobutane ring. This structure imparts specific reactivity and stability characteristics that are not found in simpler compounds like tert-butyl alcohol or 2,2-dimethylcyclobutanone. The presence of the tert-butoxy group also allows for selective reactions and functionalizations, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutan-1-ol

InChI

InChI=1S/C10H20O2/c1-9(2,3)12-8-6-7(11)10(8,4)5/h7-8,11H,6H2,1-5H3

InChI Key

JVPMKBOSVPHPGQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CC1OC(C)(C)C)O)C

Origin of Product

United States

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